molecular formula C9H8F3NO2 B1260794 N-[4-(Trifluoromethyl)phenyl]glycine CAS No. 77311-21-8

N-[4-(Trifluoromethyl)phenyl]glycine

Cat. No.: B1260794
CAS No.: 77311-21-8
M. Wt: 219.16 g/mol
InChI Key: GQTSZOJDWDRDFP-UHFFFAOYSA-N
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Description

N-[4-(Trifluoromethyl)phenyl]glycine, also known as this compound, is a useful research compound. Its molecular formula is C9H8F3NO2 and its molecular weight is 219.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Inhibitors of GlyT1

N-[4-(Trifluoromethyl)phenyl]glycine and its derivatives have been studied as inhibitors of the glycine transporter GlyT1. This is relevant in the context of schizophrenia treatment, as GlyT1 inhibitors facilitate in vivo NMDAR function and demonstrate antipsychotic-like effects in animal models. The mode of interaction of these compounds with GlyT1 has been analyzed, revealing both irreversible and reversible inhibition modes, which may significantly affect the efficacy and tolerability of these drugs (Mezler et al., 2008).

Glycine Derivatives in Cancer Therapy

This compound has been implicated in the development of novel cancer therapeutics. Specifically, its derivatives have shown potential in anti-angiogenic applications, which are crucial for inhibiting tumor metastasis that relies on new blood vessel formation. These compounds interact with specific mitochondrial membrane proteins, influencing their therapeutic efficacy (Elliott et al., 2012).

Mannich Reaction of Glycine Derivatives

In the field of organic chemistry, this compound derivatives have been used in the Mannich reaction. This process, involving glycine derivatives with imines, has been fine-tuned for high diastereo- and enantioselectivities, demonstrating the compound's versatility in synthesizing complex organic structures (Yan et al., 2008).

GlyT1 Inhibitor Development

Another significant application is in the development of GlyT1 inhibitors, where this compound-based compounds have been identified as potent and orally available inhibitors. These studies contribute to the understanding of the pharmacokinetics and pharmacodynamics of such inhibitors, which are crucial in neurological and psychiatric disorders (Yamamoto et al., 2016).

Anticonvulsant Properties

Research has also explored the anticonvulsant properties of this compound esters and amides. These compounds, particularly N-(benzyloxycarbonyl)glycine benzylamide, have shown significant potency in various seizure models, indicating their potential as new anticonvulsant agents (Geurts et al., 1998).

Amino Acid Incorporation into Peptide Photoaffinity Reagents

This compound has been utilized in the preparation of 3-[p-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenyl]alanine, which serves as a building block for peptide photoaffinity reagents. This indicates its utility in biochemistry and molecular biology for studying protein interactions and functions (Shih & Bayley, 1985).

Properties

IUPAC Name

2-[4-(trifluoromethyl)anilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)6-1-3-7(4-2-6)13-5-8(14)15/h1-4,13H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTSZOJDWDRDFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623878
Record name N-[4-(Trifluoromethyl)phenyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77311-21-8
Record name N-[4-(Trifluoromethyl)phenyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of (4-trifluoromethyl-phenylamino)-acetic acid ethyl ester (0.37 g, 1.5 mmol) in a mixed solvent of methanol (10 mL), tetrahydrofuran (10 mL), and water (10 mL) was added lithium hydroxide monohydrate (0.25 g, 6 mmol) and the mixture was stirred at room temperature overnight. The organic solvent was removed under reduced pressure and the aqueous solution was acidified with solid citric acid to pH˜4, and extracted with ethyl acetate (4×40 mL). The combined organic extracts were washed with brine, dried over Na2SO4 and concentrated to give 0.33 g of the crude title compound that was used direct for the next step without further purification. 1H NMR (400 MHz, DMSO-d6) δ: 12.68 (s, 1H), 7.38 (d, 2H), 6.66 (d, 2H), 3.87 (s, 2H).
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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